molecular formula C5H10N2O3 B14492646 N-Nitro-N-propylacetamide CAS No. 63832-65-5

N-Nitro-N-propylacetamide

Cat. No.: B14492646
CAS No.: 63832-65-5
M. Wt: 146.14 g/mol
InChI Key: VLBGHMVZESPQOK-UHFFFAOYSA-N
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Description

N-Nitro-N-propylacetamide is an organic compound that belongs to the class of nitro compounds. Nitro compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. These compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitro-N-propylacetamide can be synthesized through several methods. One common approach involves the nitration of N-propylacetamide using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically takes place under controlled temperature and pressure conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. This method enhances the yield and purity of the final product. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-Nitro-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium (Pd) catalyst or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of N-propylacetamide or other amine derivatives.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-Nitro-N-propylacetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific properties, such as explosives and propellants.

Mechanism of Action

The mechanism of action of N-Nitro-N-propylacetamide involves the interaction of the nitro group with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biochemical pathways and the alteration of cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-Nitro-N-methylacetamide
  • N-Nitro-N-ethylacetamide
  • N-Nitro-N-butylacetamide

Comparison

N-Nitro-N-propylacetamide is unique due to its specific alkyl chain length (propyl group), which influences its chemical properties and reactivity. Compared to N-Nitro-N-methylacetamide and N-Nitro-N-ethylacetamide, the propyl group provides different steric and electronic effects, leading to variations in reaction rates and product distributions. Additionally, the propyl group may affect the compound’s solubility and interaction with biological targets, making it distinct in its applications and effects.

Properties

CAS No.

63832-65-5

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

N-nitro-N-propylacetamide

InChI

InChI=1S/C5H10N2O3/c1-3-4-6(5(2)8)7(9)10/h3-4H2,1-2H3

InChI Key

VLBGHMVZESPQOK-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(=O)C)[N+](=O)[O-]

Origin of Product

United States

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